IHVR-11029

ER α-glucosidase enzyme inhibition target engagement

Researchers studying viral glycoprotein processing often face unreliable tool compounds with insufficient target engagement. IHVR-11029 solves this with validated sub-micromolar potency. • IC50 0.09 μM against ER α-glucosidase - 6-fold improved over CM-10-18. • Broad-spectrum antiviral activity: DENV EC50 0.75 μM, BVDV EC50 1.3 μM. • 92% oral bioavailability, high metabolic stability, low CYP inhibition. Supplied as ≥98% pure solid, shipped under blue ice for immediate availability.

Molecular Formula C18H27F2NO5
Molecular Weight 375.4 g/mol
Cat. No. B10831086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIHVR-11029
Molecular FormulaC18H27F2NO5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1CCCCCCOC2=C(C=CC(=C2)F)F)CO)O)O)O
InChIInChI=1S/C18H27F2NO5/c19-12-5-6-13(20)16(9-12)26-8-4-2-1-3-7-21-10-15(23)18(25)17(24)14(21)11-22/h5-6,9,14-15,17-18,22-25H,1-4,7-8,10-11H2/t14-,15+,17-,18-/m1/s1
InChIKeyXGCVJVFPIXDHPA-CYGHRXIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IHVR-11029: Broad-Spectrum ER α-Glucosidase Inhibitor for Antiviral Research and Hemorrhagic Fever Virus Studies


IHVR-11029 is a small-molecule imino sugar derivative that potently inhibits host endoplasmic reticulum (ER) α-glucosidases I and II, enzymes essential for the maturation of viral glycoproteins in enveloped viruses [1]. With a molecular weight of 375.41 g/mol and the IUPAC name (2R,3R,4R,5S)-1-(6-(2,5-difluorophenoxy)hexyl)-2-(hydroxymethyl)piperidine-3,4,5-triol, this compound exhibits broad-spectrum antiviral activity against representative viruses from four families causing hemorrhagic fever . It is a structural derivative of the earlier lead compound CM-10-18 and was identified through an extensive structure-activity relationship study aimed at improving antiviral potency and pharmacological properties [1].

Why IHVR-11029 Cannot Be Replaced by Generic Imino Sugar Analogs: Structural Specificity Drives Potency and PK Differentiation


Imino sugar-based ER α-glucosidase inhibitors share a common mechanism of action, but subtle structural modifications—such as heteroatom substitution or alterations of the terminal alkyl side chain—profoundly alter target engagement, antiviral potency, and pharmacokinetic profiles [1]. For example, the parent compound CM-10-18 demonstrates significantly weaker enzyme inhibition and lower oral bioavailability compared to IHVR-11029 [1]. Similarly, closely related derivatives like IHVR-17028 and IHVR-19029 exhibit divergent ADME properties, including metabolic stability and efflux ratios, which directly impact in vivo performance [1]. Therefore, substituting IHVR-11029 with an alternative imino sugar without rigorous comparative data risks experimental failure or misinterpretation of results. The quantitative evidence below establishes the specific performance characteristics that distinguish IHVR-11029 from its nearest analogs.

IHVR-11029: Head-to-Head Quantitative Differentiation Against CM-10-18 and Other Imino Sugar Derivatives


IHVR-11029 Demonstrates 6-Fold Greater Potency Against ER α-Glucosidase I Than Parent Compound CM-10-18

In a direct head-to-head enzymatic assay, IHVR-11029 inhibited rat ER α-glucosidase I with an IC50 of 0.09 ± 0.02 μM, representing a 6-fold improvement in potency compared to the parent compound CM-10-18 (IC50 = 0.54 ± 0.12 μM, P=0.003) [1]. This enhanced target engagement correlates with improved antiviral activity in cell-based models.

ER α-glucosidase enzyme inhibition target engagement antiviral mechanism

IHVR-11029 Exhibits 6-Fold Improved Antiviral Potency Against Dengue Virus (DENV) Compared to CM-10-18

In virus yield reduction assays, IHVR-11029 demonstrated an EC50 of 0.75 ± 0.06 μM against DENV, a 6-fold improvement over CM-10-18 (EC50 = 4.5 ± 2.0 μM) [1]. This enhanced antiviral activity was observed without cytotoxicity (CC50 > 500 μM for both compounds), indicating a selectivity index improvement directly tied to structural optimization.

Dengue virus antiviral efficacy virus yield reduction Flaviviridae

IHVR-11029 Achieves 92% Oral Bioavailability in Rats, a 1.6-Fold Increase Over Parent Compound CM-10-18

Following a single oral dose in Sprague-Dawley rats, IHVR-11029 demonstrated an oral bioavailability of 92%, compared to 56% for CM-10-18 [1]. This superior pharmacokinetic profile is further supported by high metabolic stability in human, rat, and mouse liver microsomes (79% to 93% of drug remaining after 60 minutes) and a favorable efflux ratio of 4.7 in Caco-2 permeability assays [1].

oral bioavailability pharmacokinetics ADME in vivo delivery

IHVR-11029 Provides 50% Survival Protection in Marburg Virus Lethal Infection Model at 32 mg/kg IP

In a murine model of lethal Marburg virus (MARV) infection, treatment with IHVR-11029 at 32 mg/kg via intraperitoneal injection, initiated one day prior to virus challenge, resulted in 50% survival [1]. In contrast, the structurally distinct derivative IHVR-17028 required a higher dose of 50 mg/kg to achieve significant protection under the same dosing schedule [1]. In a post-exposure model of Ebola virus (EBOV) infection (treatment initiated 4 hours post-challenge), IHVR-11029 at 25 mg/kg conferred significant survival benefit [1].

Marburg virus in vivo efficacy Filoviridae animal survival model

IHVR-11029 Exhibits Favorable CYP Inhibition Profile and High Aqueous Solubility for In Vitro and In Vivo Applications

At a concentration of 10 μM, IHVR-11029 did not significantly inhibit a panel of five representative cytochrome P450 isozymes, suggesting a low potential for CYP-mediated drug-drug interactions in combination studies [1]. This profile is comparable to other optimized imino sugar leads (IHVR-17028 and IHVR-19029) but contrasts with many earlier-generation α-glucosidase inhibitors that exhibit CYP liabilities. Additionally, IHVR-11029 possesses high aqueous solubility at both pH 4.0 (296 μM) and pH 7.4 (292 μM) [1], facilitating formulation for cell culture and in vivo dosing.

CYP450 drug-drug interaction solubility formulation

IHVR-11029: Recommended Research and Preclinical Development Scenarios Based on Quantified Performance


Host-Targeted Antiviral Mechanism Studies Requiring Potent ER α-Glucosidase Inhibition

IHVR-11029 is ideally suited for investigating the role of ER α-glucosidases in viral glycoprotein processing. Its 6-fold improved IC50 (0.09 μM) against the primary target compared to CM-10-18 [1] ensures robust target engagement at lower concentrations, reducing the risk of off-target effects and enabling cleaner mechanistic dissection of the calnexin/calreticulin folding pathway in enveloped virus infections.

Broad-Spectrum Antiviral Screening Against Hemorrhagic Fever Viruses

Given its validated activity against representative viruses from Arenaviridae, Bunyaviridae, Filoviridae, and Flaviviridae families [1], IHVR-11029 serves as a valuable positive control or lead compound for broad-spectrum antiviral screening programs. The availability of head-to-head EC50 data against DENV (0.75 μM) and BVDV (1.3 μM) [1] provides benchmark values for comparative efficacy assessments of novel antiviral candidates.

In Vivo Proof-of-Concept Studies in Rodent Models of Filovirus Infection

For laboratories conducting in vivo efficacy studies with Marburg or Ebola viruses, IHVR-11029's demonstrated survival protection (50% at 32 mg/kg in MARV model; significant protection at 25 mg/kg in EBOV post-exposure model) [1] validates its use as a tool compound. Its high oral bioavailability (92%) and favorable metabolic stability [1] support flexible dosing routes and minimize compound waste, making it a practical choice for resource-intensive BSL-4 animal experiments.

Pharmacokinetic and ADME Optimization Studies

IHVR-11029's well-characterized ADME profile—including high aqueous solubility (>290 μM), metabolic stability (79-91% remaining after 60 min), and low CYP inhibition liability [1]—makes it an excellent reference compound for benchmarking new imino sugar derivatives. Researchers can use these quantitative benchmarks to assess whether structural modifications improve or degrade pharmacokinetic properties relative to this optimized lead.

Technical Documentation Hub

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